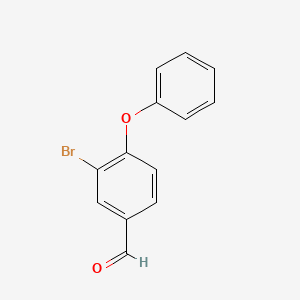
3-Bromo-4-phenoxybenzaldehyde
Overview
Description
Molecular Structure Analysis
The InChI code for 3-Bromo-4-phenoxybenzaldehyde is1S/C13H9BrO2/c14-12-8-10(9-15)6-7-13(12)16-11-4-2-1-3-5-11/h1-9H . This indicates the presence of 13 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
3-Bromo-4-phenoxybenzaldehyde is a solid at room temperature . It is insoluble in water but soluble in other organic solvents such as ethanol, acetone, and chloroform. The compound is sensitive to light, heat, and moisture and requires proper storage and handling to maintain its stability and purity.Scientific Research Applications
Synthesis and Characterization
3-Bromo-4-phenoxybenzaldehyde serves as a precursor in the synthesis of various complex molecules. The compound has been utilized in the creation of specific benzothiazepines and pyrazolines. These molecules are important due to their potential biological, medicinal, and material applications. For example, 4-Bromo-2-fluorobenzaldehyde, a related compound, has been used to yield chalcones which are then transformed into significant compounds like 2-[2-(4bromo-2-fluorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenol through further chemical reactions. The structural integrity and characteristics of these compounds are usually confirmed through various spectroscopic methods, indicating their potential in a wide range of scientific applications (Jagadhani, Kundlikar, & Karale, 2015).
Analytical Chemistry Applications
In analytical chemistry, 3-Bromo-4-phenoxybenzaldehyde has been a subject of study for its determination and separation through methods like gas chromatography. The importance of such studies lies in developing accurate, precise, and rapid analytical methods for these compounds, which can be crucial in quality control and other scientific research processes (Shi Jie, 2000).
Crystallography and Material Science
The compound and its derivatives have been extensively studied in the field of crystallography to understand their crystal structures and properties. This information is vital for material science applications where the arrangement of atoms in a material impacts its properties. For instance, the study of crystal structures of bromo-hydroxybenzaldehyde derivatives has provided insights into their planarity, conformation, and how they form centrosymmetric dimers or infinite chains in crystals. These structural details are essential for their potential use in material science and pharmacology (Chumakov et al., 2014).
Synthetic Chemistry
In synthetic chemistry, 3-Bromo-4-phenoxybenzaldehyde is important for the synthesis of hydroxylated and methoxylated polybrominated diphenyl ethers, which are significant due to their use as flame retardants or as natural products. The synthesis process involves various steps, including coupling reactions, Baeyer−Villiger oxidation, and bromination. This highlights the compound's role in creating complex molecules with potential applications in environmental safety and organic chemistry (Marsh, Stenutz, & Bergman, 2003).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-bromo-4-phenoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-12-8-10(9-15)6-7-13(12)16-11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVFEKMOKLMLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-phenoxybenzaldehyde | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

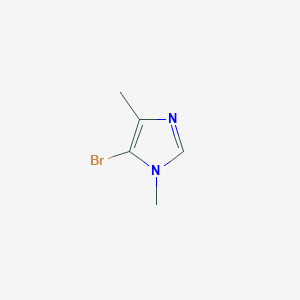

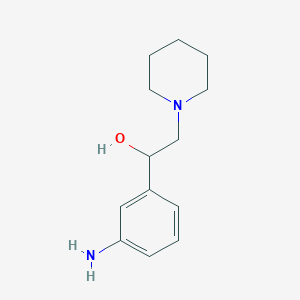
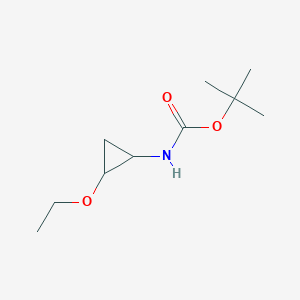


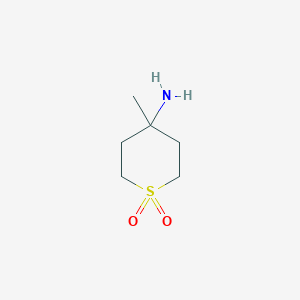
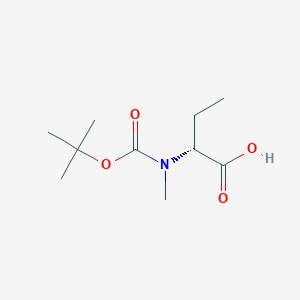


![1-(tert-Butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373881.png)
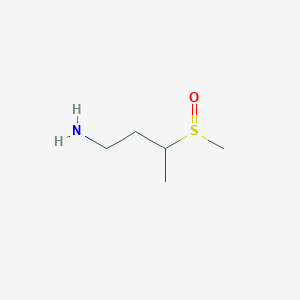
![Tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B1373883.png)
